1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining azepane, piperazine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Piperazine and Pyrimidine Integration: The piperazine and pyrimidine rings are introduced through nucleophilic substitution reactions, where the dimethylamino group is added to the pyrimidine ring.
Final Coupling: The final step involves coupling the azepane ring with the piperazine-pyrimidine moiety using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds and strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(azepan-1-yl)-2-(piperazin-1-yl)propan-1-one
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of azepane, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-21(2)16-7-8-19-18(20-16)24-13-11-22(12-14-24)15-17(25)23-9-5-3-4-6-10-23/h7-8H,3-6,9-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYTUQJJJDWGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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